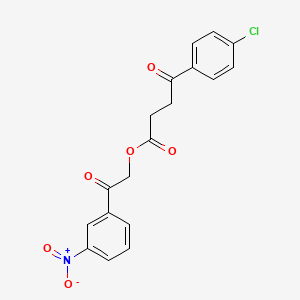
2-(3-nitrophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-nitrophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NBOC-Cl and belongs to the class of carbonyl compounds. In
作用机制
The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate is not fully understood. However, it is believed to act as an acylating agent, which can react with various nucleophiles, including amines, alcohols, and thiols.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-nitrophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate have not been extensively studied. However, it has been reported to have antimicrobial activity against various microorganisms, including bacteria and fungi.
实验室实验的优点和局限性
The advantages of using 2-(3-nitrophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate in lab experiments include its high purity, stability, and ease of synthesis. However, its limitations include its potential toxicity and the need for careful handling.
未来方向
There are several future directions for research on 2-(3-nitrophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate. These include:
1. Exploring its potential applications in drug discovery, particularly in the development of new antibiotics and antifungal agents.
2. Investigating its mechanism of action and identifying new nucleophiles that can react with it.
3. Developing new synthetic methods to improve its yield and purity.
4. Studying its potential applications in the development of new materials, including polymers and coatings.
5. Investigating its potential applications in the field of biotechnology, including protein modification and drug delivery.
Conclusion:
In conclusion, 2-(3-nitrophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs, materials, and biotechnological applications.
合成方法
The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate involves a two-step process. The first step involves the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base to form 2-(3-nitrophenyl)-2-oxoethyl acetoacetate. In the second step, 4-chlorobenzoyl chloride is reacted with 2-(3-nitrophenyl)-2-oxoethyl acetoacetate in the presence of a base to form 2-(3-nitrophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate.
科学研究应用
2-(3-nitrophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate has been extensively used in scientific research due to its potential applications in various fields. It has been used as a building block for the synthesis of various compounds, including amino acids, peptides, and nucleosides. It has also been used in the synthesis of fluorescent dyes and as a reagent in organic synthesis.
属性
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 4-(4-chlorophenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO6/c19-14-6-4-12(5-7-14)16(21)8-9-18(23)26-11-17(22)13-2-1-3-15(10-13)20(24)25/h1-7,10H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJDZQOQGNRBIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)CCC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Nitrophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(difluoromethyl)-3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5125011.png)
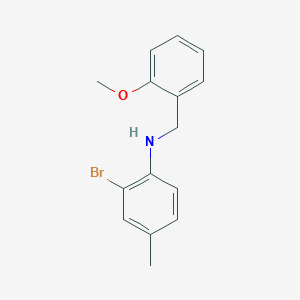
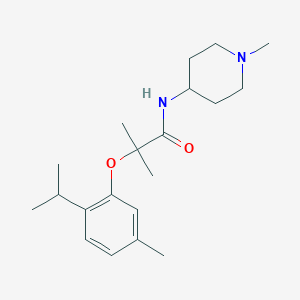

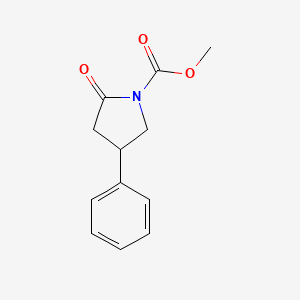
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5125030.png)
![2-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)amino]carbonyl}benzoic acid](/img/structure/B5125048.png)
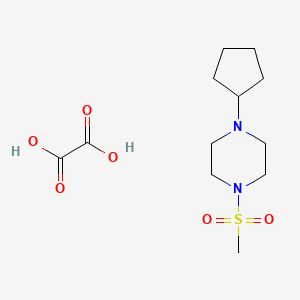
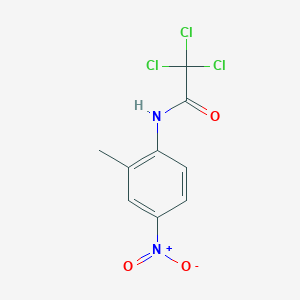
![1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene](/img/structure/B5125067.png)
![1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B5125073.png)
![N-(2-cyanophenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5125077.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propanamine](/img/structure/B5125095.png)